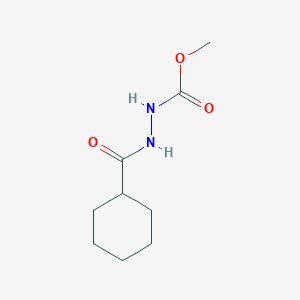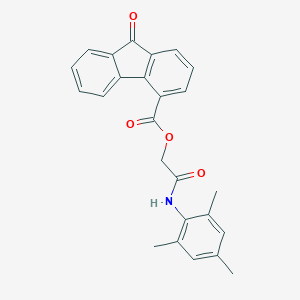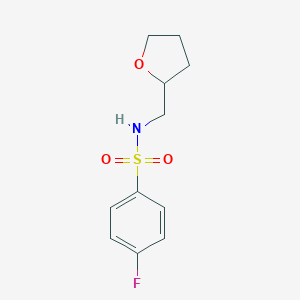![molecular formula C12H15N5OS B262849 N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)
N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide, also known as MTPA, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. MTPA has been shown to have a wide range of biochemical and physiological effects, and its use in research has led to many important discoveries in the field of endocannabinoid signaling.
作用機序
N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, this compound increases the levels of these endocannabinoids in the body, leading to a wide range of physiological effects.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anxiolysis. It has also been shown to have effects on appetite regulation, mood, and sleep.
実験室実験の利点と制限
One of the main advantages of using N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide in lab experiments is its selectivity for FAAH, which allows for precise modulation of endocannabinoid signaling without affecting other pathways. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects at high concentrations.
将来の方向性
There are many potential future directions for research involving N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide. One area of interest is the development of more potent and selective FAAH inhibitors, which could lead to the development of new treatments for a range of conditions. Another area of interest is the investigation of the role of endocannabinoids in the regulation of immune function and inflammation, which could have important implications for the treatment of autoimmune diseases and other inflammatory conditions.
合成法
N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-methylbenzoyl chloride with 1-methyl-1H-tetrazole-5-thiol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield the final product, this compound.
科学的研究の応用
N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide has been extensively used in scientific research to investigate the role of endocannabinoids in various physiological and pathological processes. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models, and has been investigated as a potential treatment for conditions such as pain, anxiety, and depression.
特性
分子式 |
C12H15N5OS |
|---|---|
分子量 |
277.35 g/mol |
IUPAC名 |
N-(4-methylphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide |
InChI |
InChI=1S/C12H15N5OS/c1-9-3-5-10(6-4-9)13-11(18)7-8-19-12-14-15-16-17(12)2/h3-6H,7-8H2,1-2H3,(H,13,18) |
InChIキー |
JQLOIMXPFZWECY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)

![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)






![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)
